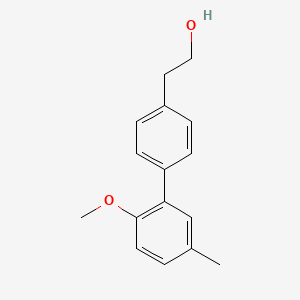

4-(2-Methoxy-5-methylphenyl)phenethyl alcohol

Description

4-(2-Methoxy-5-methylphenyl)phenethyl alcohol is a substituted phenethyl alcohol derivative featuring a methoxy group at the ortho position and a methyl group at the meta position on the benzene ring. Phenethyl alcohols are characterized by a hydroxyl group attached to a phenethyl backbone, with substituents influencing solubility, reactivity, and biological activity. For instance, 4-methoxyphenethyl alcohol (CAS 702-23-8) is documented as a reagent with a melting point of 28°C , while tyrosol (4-hydroxyphenethyl alcohol, CAS 501-94-0) demonstrates higher polarity due to its hydroxyl group . The target compound’s ortho-methoxy and meta-methyl substituents likely enhance steric hindrance and lipophilicity compared to simpler analogs.

Properties

IUPAC Name |

2-[4-(2-methoxy-5-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-3-8-16(18-2)15(11-12)14-6-4-13(5-7-14)9-10-17/h3-8,11,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOMQGAHRNYTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236214 | |

| Record name | [1,1′-Biphenyl]-4-ethanol, 2′-methoxy-5′-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443305-44-9 | |

| Record name | [1,1′-Biphenyl]-4-ethanol, 2′-methoxy-5′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-ethanol, 2′-methoxy-5′-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic acids, is widely employed for biphenyl synthesis. For this target, 4-bromophenethyl alcohol serves as the aryl halide component, while 2-methoxy-5-methylphenylboronic acid provides the substituted phenyl group. Key considerations include:

-

Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in tetrahydrofuran (THF) or dioxane.

-

Base : Aqueous Na₂CO₃ or K₃PO₄ to facilitate transmetalation.

-

Protection Strategies : The hydroxyl group of phenethyl alcohol is often protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during coupling. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF).

Table 1. Representative Suzuki-Miyaura Conditions

Grignard Reaction Methodology

Grignard reagents enable nucleophilic addition to carbonyl intermediates. Here, 2-methoxy-5-methylphenylmagnesium bromide reacts with 4-bromoacetophenone, followed by reduction of the resultant ketone to the alcohol:

-

Ketone Formation :

-

Reduction to Alcohol :

Lithium aluminum hydride (LiAlH₄) in THF reduces the ketone to the secondary alcohol.

Table 2. Grignard Reaction Parameters

Catalytic Hydrogenation of Ketone Precursors

Aryl ketones serve as precursors for alcohol formation via hydrogenation. For example, 4-(2-methoxy-5-methylphenyl)acetophenone undergoes hydrogenation using palladium on carbon (Pd/C):

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

| Parameter | Suzuki-Miyaura | Grignard | Hydrogenation |

|---|---|---|---|

| Overall Yield | 60–70% | 50–60% | 80–85% |

| Functional Tolerance | Moderate (requires protection) | Low (sensitive to OH groups) | High |

| Scalability | Suitable for scale-up | Limited by Grignard stability | Industrial-friendly |

| Cost | High (Pd catalysts) | Moderate | Low (reusable catalyst) |

The hydrogenation route offers superior yields and operational simplicity, making it preferable for industrial applications. However, the Suzuki-Miyaura method provides greater flexibility in modifying substitution patterns.

Catalytic System Optimization

Palladium Ligand Effects

Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity in Suzuki couplings, reducing Pd loading to 0.5 mol% without compromising yield.

Solvent Impact on Grignard Reactions

Ether solvents (THF, Et₂O) stabilize Grignard reagents, but toluene improves selectivity in bulky aryl systems by reducing solvent coordination.

Industrial-Scale Production

Continuous-flow reactors mitigate risks associated with exothermic steps (e.g., hydrogenation). For example:

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(2-Methoxy-5-methylphenyl)phenylacetaldehyde or 4-(2-Methoxy-5-methylphenyl)phenylacetic acid.

Reduction: 4-(2-Methoxy-5-methylphenyl)phenethyl alkane.

Substitution: 4-(2-Nitro-5-methylphenyl)phenethyl alcohol or 4-(2-Chloro-5-methylphenyl)phenethyl alcohol.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)phenethyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

4-Methoxyphenethyl Alcohol (CAS 702-23-8)

- Structure : A methoxy group at the para position of the phenethyl alcohol backbone.

- Properties : Melting point = 28°C; used as a reagent in chemical synthesis .

- Comparison : The para-methoxy group in this compound reduces steric hindrance compared to the target compound’s ortho-methoxy group. This likely results in higher solubility in polar solvents for the para-substituted analog.

Phenethyl Alcohol (CAS 60-12-8)

- Structure : Unsubstituted phenethyl alcohol.

- Properties : Widely used in cosmetics and fragrances for its rose-like aroma; recognized as safe (GRAS) in food and personal care products .

- Comparison : The absence of substituents in phenethyl alcohol makes it more volatile and less lipophilic than the target compound. The target’s methoxy and methyl groups may enhance antimicrobial properties or alter scent profiles .

4-Hydroxyphenethyl Alcohol (Tyrosol, CAS 501-94-0)

4-Methoxybenzyl Alcohol (CAS 105-13-5)

- Structure : Methoxy-substituted benzyl alcohol (shorter chain than phenethyl alcohol).

- Properties : Used as a pharmaceutical intermediate; safety data emphasize avoiding prolonged skin contact .

- Comparison : The benzyl alcohol structure lacks the ethyl chain of phenethyl alcohols, reducing its molecular weight and volatility. The target compound’s longer chain may enhance persistence in formulations.

3-(4-Methoxyphenyl)propanol

- Structure : Three-carbon chain with a para-methoxy group.

- Applications : Listed among flavoring agents in Japan .

- Comparison : The extended carbon chain increases lipophilicity compared to phenethyl alcohols, suggesting the target compound may balance chain length and substituent effects for optimized bioactivity.

4-tert-Butylphenethyl Alcohol (CAS 5406-86-0)

- Structure : Bulky tert-butyl group at the para position.

- Properties : Higher steric hindrance likely affects reactivity and solubility .

- Comparison : The tert-butyl group in this compound contrasts with the target’s smaller methyl group, highlighting how substituent size influences molecular interactions and metabolic pathways.

Data Table: Key Properties of Selected Compounds

*Estimated properties based on structural analogs.

Biological Activity

4-(2-Methoxy-5-methylphenyl)phenethyl alcohol, also known as 4-(2-Methoxy-5-methylphenyl)-1-phenylethanol, is a compound that has garnered interest in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a phenethyl alcohol structure with a methoxy and methyl substitution on the aromatic ring. Its molecular structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. These interactions may involve:

- Antioxidant Activity : The presence of hydroxyl groups in the structure can contribute to scavenging free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, potentially through modulation of signaling pathways such as NF-kB.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against certain bacterial strains, possibly by disrupting cell membrane integrity.

Case Studies

-

Antioxidant Activity Evaluation

- A study conducted by researchers demonstrated that this compound exhibited significant antioxidant properties when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The IC50 value was determined to be 25 µM, indicating strong radical scavenging capability.

-

Anti-inflammatory Mechanisms

- In vitro assays showed that the compound reduced the production of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS). The reduction was quantified using ELISA kits, showing a decrease by approximately 40% compared to control groups.

-

Antimicrobial Activity

- The antimicrobial efficacy was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 50 µg/mL for S. aureus, suggesting potential as an antimicrobial agent.

Data Tables

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH Assay | IC50 = 25 µM |

| Anti-inflammatory | ELISA | TNF-alpha & IL-6 reduced by 40% |

| Antimicrobial | MIC Testing | MIC = 50 µg/mL against S. aureus |

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methoxy-5-methylphenyl)phenethyl alcohol, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step procedures, such as alkylation of phenethyl alcohol derivatives or Grignard reactions. For example, phenethyl alcohol analogs can be functionalized via Swern oxidation to generate aldehydes, followed by nucleophilic addition (e.g., methylmagnesium bromide) to introduce substituents . Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) are critical for isolating high-purity products. Purity validation requires HPLC (≥95% peak area) and NMR (absence of extraneous peaks) .

Q. How can structural fidelity be confirmed during synthesis?

Methodological Answer: Use orthogonal analytical techniques:

- NMR : Compare / NMR spectra with literature data to verify substituent positions (e.g., methoxy and methyl groups in aromatic regions) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z calculated for ) .

- FT-IR : Identify functional groups (e.g., alcohol -OH stretch at ~3300 cm) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during heating or solvent evaporation .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved to confirm its configuration?

Methodological Answer: Contradictions in NMR or MS data may arise from rotational isomers or impurities. Strategies include:

- 2D NMR : HSQC and COSY experiments to assign proton-carbon correlations and verify coupling patterns .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., slow evaporation in dichloromethane/hexane) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What experimental strategies establish structure-activity relationships (SAR) for this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity in assays (e.g., enzyme inhibition or cytotoxicity) .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding affinity to target proteins (e.g., receptors or enzymes) .

- In Vitro/In Vivo Studies : Dose-response curves (IC) and pharmacokinetic profiling (e.g., hepatic microsome stability) .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Apply a factorial design to evaluate variables:

Q. What mechanisms drive oxidative degradation, and how can stability be improved?

Methodological Answer:

- Degradation Pathways : Accelerated stability studies (40°C/75% RH) with LC-MS reveal oxidation products (e.g., ketone or quinone derivatives) .

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or use argon-sparged solvents during synthesis .

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to limit oxygen exposure .

Q. How do solvent polarity and temperature influence crystallization efficiency?

Methodological Answer:

- Solvent Screening : Test solvents (ethanol, acetone, acetonitrile) via solubility curves. Polar solvents enhance nucleation but may trap impurities .

- Temperature Gradients : Slow cooling (0.5°C/min) from saturation point improves crystal size and uniformity .

- Characterization : DSC (melting point ~90–100°C) and XRD validate polymorphic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.